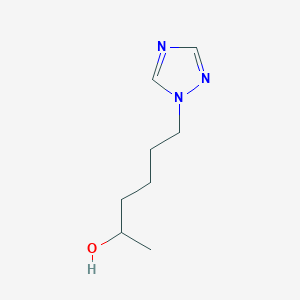
6-(1h-1,2,4-Triazol-1-yl)hexan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1H-1,2,4-Triazol-1-yl)hexan-2-ol is a chemical compound that belongs to the class of triazoles It is characterized by the presence of a triazole ring attached to a hexanol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-1,2,4-Triazol-1-yl)hexan-2-ol typically involves the reaction of 1,2,4-triazole with a suitable hexanol derivative. One common method involves the nucleophilic substitution reaction where the triazole ring is introduced to the hexanol chain under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions
6-(1H-1,2,4-Triazol-1-yl)hexan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The triazole ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield hexanone derivatives, while substitution reactions can produce a variety of triazole-substituted compounds .
Applications De Recherche Scientifique
6-(1H-1,2,4-Triazol-1-yl)hexan-2-ol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-(1H-1,2,4-Triazol-1-yl)hexan-2-ol involves its interaction with specific molecular targets. For instance, in antifungal applications, it inhibits the biosynthesis of ergosterol, a key component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death . The compound may also interact with other enzymes and proteins, affecting various biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexaconazole: A triazole fungicide with a similar structure, used to control fungal diseases in crops.
Flutriafol: Another triazole fungicide with applications in agriculture.
Tebuconazole: A widely used triazole fungicide with a broad spectrum of activity.
Uniqueness
6-(1H-1,2,4-Triazol-1-yl)hexan-2-ol is unique due to its specific structural features, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H15N3O |
|---|---|
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
6-(1,2,4-triazol-1-yl)hexan-2-ol |
InChI |
InChI=1S/C8H15N3O/c1-8(12)4-2-3-5-11-7-9-6-10-11/h6-8,12H,2-5H2,1H3 |
Clé InChI |
QASQVUNSFPLLQR-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCCN1C=NC=N1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


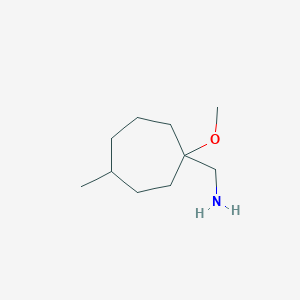
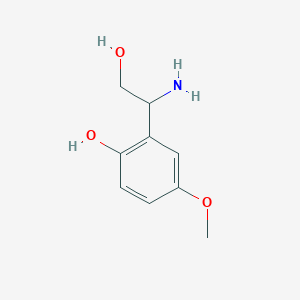

![tert-butylN-[(4-amino-2,3,5,6-tetrafluorophenyl)methyl]carbamate](/img/structure/B13568787.png)
![1-[4-(Trifluoromethylthio)phenyl]-2-methyl-2-propanol](/img/structure/B13568795.png)
![[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13568801.png)
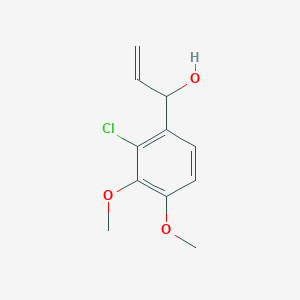
![[1-(2,2-Difluoroethyl)cyclopropyl]methanol](/img/structure/B13568816.png)
![8-Oxa-1-azadispiro[3.1.4^{6}.1^{4}]undecan-2-one](/img/structure/B13568824.png)
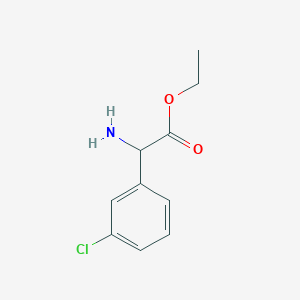


![1-(1,1-Dioxidothietan-3-yl)-1H-benzo[d][1,2,3]triazole-6-carbonitrile](/img/structure/B13568863.png)
![tert-butyl7'-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'-carboxylate](/img/structure/B13568870.png)
